molecular formula C11H8N2O2S B2652833 cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate CAS No. 551920-76-4

cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate

Cat. No. B2652833
M. Wt: 232.26
InChI Key: CNYYBLMTDSJDGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate” is likely to be an organic compound containing a cyanomethyl group (-CH2CN), a pyrrole ring, and a thiophene ring. Pyrrole is a five-membered aromatic ring with one nitrogen atom . Thiophene is a five-membered ring containing four carbon atoms and one sulfur atom . The presence of these rings may confer certain chemical properties to the compound.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the pyrrole ring might undergo electrophilic substitution reactions, while the cyanomethyl group could be involved in nucleophilic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyanomethyl group might increase its solubility in polar solvents .

Scientific Research Applications

Heterocyclic Compound Synthesis and Antitumor Evaluation

A study explored the synthesis of heterocyclic compounds derived from a similar precursor, focusing on the development of thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin derivatives. These compounds showed significant antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. This research highlights the potential of such compounds in antitumor applications (H. Shams et al., 2010).

Multisubstituted Furan, Pyrrole, and Thiophene Synthesis

Another study developed an efficient method for preparing multisubstituted furans, thiophenes, and pyrroles, including compounds similar to "cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate." This method involves a novel [4 + 1] annulation process, highlighting the versatility of such compounds in synthesizing complex heterocyclic structures (M. Shindo et al., 2007).

Conducting Block Copolymers and Electrochromic Materials

Research into conducting block copolymers of thiophene-ended polystyrene with polypyrrole has been conducted, demonstrating the potential of "cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate" in materials science, particularly in the development of conducting materials and electrochromic devices. This study underscores the importance of such compounds in creating new materials with unique electrical properties (S. Alkan et al., 2001).

Organic Dyes for Solar Cell Applications

The compound's relevance extends to the synthesis of organic dyes for dye-sensitized solar cells (DSSCs). Novel organic sensitizers, which include structures similar to "cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate," have been engineered at the molecular level. These sensitizers show high efficiency in converting incident photons to current, illustrating the compound's potential in renewable energy technologies (Sanghoon Kim et al., 2006).

properties

IUPAC Name

cyanomethyl 3-pyrrol-1-ylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S/c12-4-7-15-11(14)10-9(3-8-16-10)13-5-1-2-6-13/h1-3,5-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYYBLMTDSJDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate

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